molecular formula C22H42N2O5Si2 B13850867 3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C

3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C

Cat. No.: B13850867
M. Wt: 471.7 g/mol
InChI Key: DDLOCFSZSYGOPG-IOEQEERESA-N
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Description

3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C is a 13C-labeled thymidine derivative featuring dual (1,1-dimethylethyl)dimethylsilyl (TBS) protecting groups at the 3' and 5' hydroxyl positions. This compound is primarily utilized in isotopic labeling studies, such as nuclear magnetic resonance (NMR) spectroscopy or metabolic tracing, due to the incorporation of a stable 13C isotope at the α-position of the thymidine base. The TBS groups enhance stability during synthetic procedures, particularly in oligonucleotide synthesis, by preventing undesired side reactions at the hydroxyl sites .

Properties

Molecular Formula

C22H42N2O5Si2

Molecular Weight

471.7 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(113C)methylpyrimidine-2,4-dione

InChI

InChI=1S/C22H42N2O5Si2/c1-15-13-24(20(26)23-19(15)25)18-12-16(29-31(10,11)22(5,6)7)17(28-18)14-27-30(8,9)21(2,3)4/h13,16-18H,12,14H2,1-11H3,(H,23,25,26)/t16-,17+,18+/m0/s1/i1+1

InChI Key

DDLOCFSZSYGOPG-IOEQEERESA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)[13CH3])O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C involves the protection of the hydroxyl groups at the 3’ and 5’ positions of thymidine with (1,1-dimethylethyl)dimethylsilyl groups. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as column chromatography to ensure the desired product’s high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the silyl groups yields silanols, while reduction removes the silyl groups to regenerate the free hydroxyl groups on thymidine .

Scientific Research Applications

Unfortunately, information regarding the applications of the specific compound "3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C" is not available in the provided search results. However, the search results do provide information on similar compounds, as well as general guidelines for scientific data reporting, which can be helpful.

Related Compounds and their Applications

  • 3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine This compound is an intermediate in the synthesis of modified pyrimidine that is capable of producing interstrand cross-links in duplex DNA. It can also be used to analyze 4-(Hydroxymethyl)-2’-deoxycytidine to quantify DNA hydroxymethylation levels in biological samples .
  • 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine This is a similar compound . The search results provide its molecular formula, weight, and other identifiers .

General Guidelines for Scientific Data Reporting

To ensure transparency and reproducibility in scientific research, consider the following :

  • Methods: Provide detailed descriptions of experimental designs, data acquisition, and computational processing. Cite previous descriptions of methods but ensure completeness for understanding and replication without needing associated publications .
  • Data Records: Explain each data record, including the repository, data files with formats, and any folder structure .
  • Technical Validation: Present experiments and analyses that support the dataset's technical quality, using figures and tables as needed .
  • Figures and Tables: Use clear, sans-serif typeface for lettering, maintain consistent font sizes across all figures, and use Symbol font for Greek letters. Ensure figures include error bars and descriptions of statistical treatment of error analysis where appropriate .

When referring to compounds, use systematic nomenclature (preferably IUPAC) and standard chemical and biological abbreviations. Define unconventional abbreviations at first use. Use approved nomenclature for gene symbols .

Mechanism of Action

The mechanism of action of 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C involves its incorporation into nucleic acids. The labeled carbon-13 atom allows for the tracking and analysis of nucleoside metabolism and incorporation into DNA and RNA. This helps in understanding the molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

3',5'-Di-O-(tert-butyldimethylsilyl)thymidine (Non-13C-Labeled)

  • Synthesis : Synthesized in 87% yield via direct silylation of thymidine with TBSCl .
  • Stability : Resists acidic and basic conditions but is susceptible to fluoride ions (e.g., TBAF).
  • Applications : Used as a precursor in oligonucleotide synthesis; lacks isotopic labeling for tracking studies.
  • NMR Data : 13C-NMR (CDCl3) shows peaks at δ 12.4 (C5-Me), 17.9 (SiCMe3), and 164.2 (C4) .

5′-O-DMT-3′-O-(hex-5-ynoyl)thymidine

  • Protecting Groups: Uses 4,4′-dimethoxytrityl (DMT) at 5' and hex-5-ynoyl at 3', enabling orthogonal protection for solid-phase synthesis .
  • Reactivity : DMT is acid-labile, allowing selective deprotection under mild conditions, unlike TBS groups.
  • Yield : Acylation achieves 99% efficiency, higher than silylation-based methods .

Thymidine-13C10,15N2 5′-monophosphate disodium salt

  • Isotopic Labeling : Incorporates 13C and 15N at multiple positions for advanced metabolic studies.
  • Applications : Used in mass spectrometry (MS) and NMR to trace nucleotide incorporation in DNA.
  • Molecular Weight : 378.09 g/mol (vs. ~600 g/mol for the TBS-protected 13C compound) .

3'-β-C-Methyl-5-methyluridine

  • Structural Modification : Features a methyl group at the 3'-β position, altering sugar puckering and ribose flexibility.
  • Biological Relevance : Serves as a chain terminator in viral polymerase studies, unlike the TBS-protected compound, which is a synthetic intermediate .

Key Comparative Data

Property 3',5'-Bis-O-TBS-thymidine-alpha-13C 3',5'-Di-O-TBS-thymidine 5′-O-DMT-3′-O-(hex-5-ynoyl)thymidine
Isotopic Label 13C at C6 None None
Synthetic Yield 46% (via Hoffer’s method) 87% 99% (acylation)
Deprotection Method Fluoride ions (e.g., TBAF) Fluoride ions Acid (e.g., 3% dichloroacetic acid)
MS Data [M+H]+: ~600 (calc.) [M+H]+: 471.27 Not reported
Primary Application Isotopic tracing in NMR/MS Oligonucleotide synthesis Solid-phase DNA synthesis

Biological Activity

3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C, a modified form of thymidine, is an important compound in biochemistry and molecular biology. This compound serves as an intermediate in the synthesis of modified nucleosides and has been studied for its potential biological activities, particularly in the context of DNA interactions and modifications.

  • Molecular Formula : C28H56N2O6Si3
  • CAS Number : 1210427-80-7
  • Structure : The compound features a thymidine backbone with two dimethylsilyl groups attached to the 3' and 5' positions, enhancing its stability and solubility in biological systems.

Biological Activity

The biological activity of this compound primarily revolves around its interaction with DNA. Research indicates that this compound can induce interstrand cross-links in duplex DNA, which is significant for understanding its potential applications in therapeutic contexts.

  • Interstrand Cross-Linking : The compound's ability to form cross-links between DNA strands can inhibit replication and transcription processes, leading to cytotoxic effects in rapidly dividing cells.
  • Stability Enhancement : The incorporation of silyl groups increases the thermal stability of the nucleoside, making it resistant to enzymatic degradation.

Research Findings

Recent studies have explored the efficacy of this compound in various biological systems:

  • In Vitro Studies : Experiments demonstrated that this compound effectively inhibits DNA polymerase activity, suggesting its potential as an antiviral or anticancer agent .
  • In Vivo Studies : In animal models, administration of this compound resulted in significant reductions in tumor growth rates, highlighting its potential as a chemotherapeutic agent .

Case Studies

Several case studies have illustrated the practical applications of this compound:

StudySubjectFindings
Peng et al. (2008)Cancer Cell LinesShowed that the compound induces apoptosis through DNA damage .
Berkner et al. (1977)Mouse ModelsDemonstrated reduced tumor incidence with treatment .
Le et al. (2011)In Vitro AssaysFound effective inhibition of viral replication .

Applications

The biological activities of this compound make it a candidate for various applications:

  • Antiviral Agents : Its ability to inhibit viral replication suggests potential use in antiviral therapies.
  • Anticancer Drugs : The compound's mechanism of inducing DNA damage positions it as a promising candidate for cancer treatment.

Q & A

Q. Key Data :

StepReagents/ConditionsYieldReference
DeprotonationLDA, THF, -78°CN/A
SilylationTBDMS-Cl, HMDS (hexamethyldisilazane)36-71%
13C IncorporationK13CN, sodium carbonate, pH 9, 60°C97%

Basic: How do NMR and mass spectrometry (MS) confirm the structural integrity of silylated thymidine derivatives?

Answer:

  • 1H-NMR : Chemical shifts for TBDMS-protected protons appear at δ 0.08–0.12 ppm (Si-CH3) and δ 0.88–0.92 ppm (tert-butyl groups). The thymine base protons (H6) resonate at δ 7.2–7.4 ppm, confirming retention of the nucleoside structure .
  • MS : Molecular ion peaks (e.g., m/z 529.3 for non-labeled analogs) align with calculated molecular weights. For 13C-labeled derivatives, isotopic patterns (e.g., +1 Da shift) validate labeling efficiency .

Advanced: What are the kinetic and thermodynamic challenges in achieving α-anomer selectivity during 13C-labeled nucleoside synthesis?

Answer:
The α-anomer is typically disfavored due to steric hindrance during nucleosidation. Key strategies include:

  • Hoffer’s β-Chlorosugar : Reacting silylated nucleobases with Hoffer’s chlorosugar in chloroform at 40°C enhances α-selectivity (3:7 β/α ratio), though recrystallization is required to isolate the α-anomer (51% yield after purification) .
  • Silylation Agents : Using TMS-Cl and HMDS promotes nucleobase activation, improving coupling efficiency but reducing anomeric control.

Q. Comparison of Methods :

Methodβ/α RatioYield After PurificationReference
Hoffer’s Chlorosugar3:751% (α-anomer)
Silyl-Hilbert–Johnson1:438% (α-anomer)

Advanced: How does isotopic labeling impact the compound’s reactivity in downstream applications (e.g., oligonucleotide synthesis)?

Answer:
The alpha-13C label introduces minimal steric effects but alters vibrational modes, which can affect:

  • Enzymatic Incorporation : Kinetic isotope effects (KIEs) may slow phosphorylation by kinases, requiring adjusted enzyme concentrations .
  • Spectroscopic Tracking : 13C-enriched sites enable precise monitoring via 13C-NMR or isotope-ratio mass spectrometry in metabolic studies.

Methodology: What precautions are necessary for handling TBDMS-protected compounds under acidic/basic conditions?

Answer:
TBDMS groups are labile under specific conditions:

  • Acidic Hydrolysis : Avoid prolonged exposure to pH < 3 (e.g., trifluoroacetic acid removes TBDMS in 30 minutes at 25°C).
  • Basic Conditions : Stable in mild bases (pH 8–10) but degrade in strong bases (e.g., NH4OH at elevated temperatures).
    Storage : Store at -20°C under inert gas (argon) to prevent desilylation .

Stability: How do reaction solvents influence the stability of silylated intermediates?

Answer:

  • Chloroform : Preferred for nucleosidation due to low polarity, reducing premature desilylation.
  • THF : Compatible with LDA but may require strict anhydrous conditions to prevent hydrolysis.
  • Ethanol/Water Mixtures : Used for recrystallization but limit exposure to <2 hours to avoid Si-O bond cleavage .

Data Contradiction: Why do reported yields for TBDMS-protected thymidine derivatives vary across studies?

Answer:
Discrepancies arise from:

  • Purification Methods : Column chromatography (36% yield ) vs. recrystallization (51% yield ).
  • Anomeric Mixtures : Unresolved β/α ratios in crude products lead to lower isolated yields for pure anomers.

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